molecular formula C7H6ClN3 B1603552 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87034-78-4

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No. B1603552
CAS RN: 87034-78-4
M. Wt: 167.59 g/mol
InChI Key: VHLMQGSRUSNLIQ-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a chemical compound with the CAS Number: 87034-78-4 . It has a molecular weight of 167.6 . It is a solid substance that should be stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often involves the use of 2,3-diaminopyridine derivatives, which are usually produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is represented by the Inchi Code: 1S/C7H6ClN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3 .


Chemical Reactions Analysis

Imidazopyridines, including 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine, have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine is a solid substance . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Central Nervous System (CNS) Modulation

This compound has been identified as a GABA A receptor positive allosteric modulator , which suggests its potential for treating CNS disorders . By influencing GABAergic neurotransmission, it could be pivotal in developing new therapies for conditions like anxiety, epilepsy, and sleep disorders.

Digestive System Aid

As part of the imidazopyridine class, derivatives including the 4-Chloro-3-methyl variant have been explored as proton pump inhibitors . These are crucial for managing gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production.

Cancer Therapeutics

The structural core of this compound is present in 3-deazaneplanocin A (DZNep) , which acts as an S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor . This dual action provides a promising avenue for cancer treatment, including potential applications in various cancer types and even Ebola virus disease.

Anti-Inflammatory Applications

Imidazopyridines, by extension, have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine could be modified to act on inflammatory pathways, offering a new class of anti-inflammatory agents.

Antimicrobial Activity

The imidazo[4,5-c]pyridine derivatives have shown promise in antimicrobial activity, which could lead to the development of new antibiotics or antiviral agents . This is particularly important in the era of increasing antibiotic resistance.

Enzyme Inhibition

This compound has been associated with the inhibition of enzymes involved in carbohydrate metabolism . Such inhibitors are valuable in the treatment of metabolic disorders like diabetes, as they can modulate glucose levels in the body.

Material Science

Due to their unique structural characteristics, imidazopyridines have potential applications in material science, particularly in proton- and charge-transfer processes . This could lead to advancements in the development of new materials with specific electronic properties.

Synthesis of Therapeutic Agents

The imidazo[4,5-c]pyridine framework serves as a precursor in synthesizing a variety of therapeutic agents . Its versatility in chemical reactions makes it a valuable synthon for medicinal chemistry, leading to the discovery of novel drugs with diverse biological activities.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine are GABA A receptors . These receptors play a crucial role in numerous disease conditions . The compound also influences many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine acts as a positive allosteric modulator of GABA A receptors . This means it enhances the effect of GABA neurotransmitters, leading to increased inhibition of neuronal activity. It also has the ability to influence many cellular pathways necessary for the proper functioning of various cells .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it can activate IKK-ɛ and TBK1 , which in turn activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to various downstream effects, including the regulation of immune response and inflammation.

Result of Action

The molecular and cellular effects of 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine’s action are diverse due to its influence on various cellular pathways. It can potentially alter the functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This can lead to therapeutic effects in the central nervous system, digestive system, cancer, inflammation, etc .

Safety and Hazards

The safety information for 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This suggests that they could have potential therapeutic applications in the future .

properties

IUPAC Name

4-chloro-3-methylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-10-5-2-3-9-7(8)6(5)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLMQGSRUSNLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603619
Record name 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine

CAS RN

87034-78-4
Record name 4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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